molecular formula C20H14BrIN2O2 B5181182 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide

3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide

Cat. No. B5181182
M. Wt: 521.1 g/mol
InChI Key: OVDZXFPLNJXHQM-UHFFFAOYSA-N
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Description

3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide, also known as BIBX1382, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in the treatment of various diseases.

Mechanism of Action

3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of tyrosine kinases, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide can prevent the growth and proliferation of cancer cells, reduce inflammation, and improve cardiac function.
Biochemical and Physiological Effects:
3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects, including inhibition of tyrosine kinase activity, reduction of pro-inflammatory cytokine production, and improvement of cardiac function. These effects make 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide a promising therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide in lab experiments is its specificity for tyrosine kinases, which makes it a potent inhibitor of cancer cell growth and proliferation. However, one of the limitations of using 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide, including the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis and formulation of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide to improve its solubility and bioavailability. Finally, more research is needed to understand the long-term safety and efficacy of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide in humans.

Synthesis Methods

The synthesis of 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide involves several steps, including the reaction of 3-bromoaniline with 3-iodobenzoyl chloride to form 3-bromo-N-(3-iodobenzoyl)aniline. This intermediate product is then reacted with 4-aminobenzamide to form the final product, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide.

Scientific Research Applications

3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has shown promising results as a tyrosine kinase inhibitor, which can inhibit the growth and proliferation of cancer cells. In inflammation, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate symptoms of inflammation. In cardiovascular diseases, 3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide has been shown to improve cardiac function and reduce the risk of heart failure.

properties

IUPAC Name

3-bromo-N-[4-[(3-iodobenzoyl)amino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrIN2O2/c21-15-5-1-3-13(11-15)19(25)23-17-7-9-18(10-8-17)24-20(26)14-4-2-6-16(22)12-14/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDZXFPLNJXHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(4-{[(3-iodophenyl)carbonyl]amino}phenyl)benzamide

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